Cas no 57978-49-1 (2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid)

2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3-PYRIDINECARBOXYLIC ACID, 2-[(3,4-DICHLOROPHENYL)AMINO]-

- 2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid

- 2-(3,4-dichloroanilino)pyridine-3-carboxylic acid

- AKOS003188452

- 57978-49-1

- HCA97849

- EN300-54352

- 2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylicacid

- CS-0251317

- Z330797708

- 3-Pyridinecarboxylic acid, 2-[(3,4-dichlorophenyl)amino]-

- 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid

-

- インチ: InChI=1S/C12H8Cl2N2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18)

- InChIKey: FJBJORSODLVTLR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 281.9962829Da

- どういたいしつりょう: 281.9962829Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 62.2Ų

2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-54352-0.05g |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95.0% | 0.05g |

$66.0 | 2025-03-21 | |

| TRC | D484535-250mg |

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic Acid |

57978-49-1 | 250mg |

$ 320.00 | 2022-06-05 | ||

| Enamine | EN300-54352-1.0g |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95.0% | 1.0g |

$371.0 | 2025-03-21 | |

| Aaron | AR019XXN-100mg |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 100mg |

$160.00 | 2025-02-08 | |

| Aaron | AR019XXN-250mg |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 250mg |

$221.00 | 2025-02-08 | |

| Aaron | AR019XXN-1g |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 1g |

$536.00 | 2025-02-08 | |

| Aaron | AR019XXN-10g |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 10g |

$2216.00 | 2023-12-13 | |

| 1PlusChem | 1P019XPB-250mg |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 250mg |

$231.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321987-250mg |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 250mg |

¥1442.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321987-2.5g |

2-[(3,4-dichlorophenyl)amino]pyridine-3-carboxylic acid |

57978-49-1 | 95% | 2.5g |

¥8241.00 | 2024-05-08 |

2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid 関連文献

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acidに関する追加情報

Introduction to 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid (CAS No. 57978-49-1)

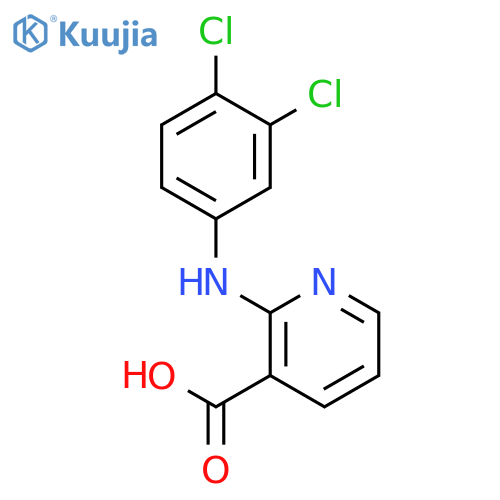

2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid, with the CAS number 57978-49-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The molecular structure of 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid consists of a pyridine core substituted with an amino group at the 2-position and a carboxylic acid group at the 3-position, attached to a 3,4-dichlorophenyl ring. This unique structural arrangement imparts distinct chemical properties and reactivity patterns, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in pyridine-based compounds due to their role as key intermediates in the synthesis of various pharmacologically active molecules. The presence of both chloro and amino substituents in 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid enhances its versatility, allowing for further functionalization and derivatization to tailor its biological profile.

One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. Researchers have explored its utility in creating molecules with antimicrobial, anti-inflammatory, and anticancer properties. The dichlorophenyl moiety is particularly noteworthy, as it has been shown to influence binding affinity and metabolic stability in drug candidates.

Recent studies have highlighted the importance of optimizing the substitution patterns on the pyridine ring to enhance bioactivity. For instance, modifications at the 3-position, such as introducing a carboxylic acid group, can significantly alter the pharmacokinetic properties of the resulting compounds. This has led to investigations into derivatives of 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid that exhibit improved solubility and bioavailability.

The pharmaceutical industry has been particularly interested in leveraging pyridine derivatives for their potential to interact with biological targets such as enzymes and receptors. The structural features of 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid make it an attractive candidate for designing molecules that can modulate these targets effectively. This has spurred innovation in synthetic methodologies aimed at generating libraries of related compounds for high-throughput screening.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. Its ability to serve as a precursor for more complex molecules has made it a valuable asset in industrial chemistry. The synthesis of 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid itself is a testament to the advancements in organic synthesis techniques, which have enabled the efficient production of such intricate structures.

The chemical reactivity of this compound allows for diverse functionalization strategies, including nucleophilic substitution reactions at the chloro-substituted aromatic ring and condensation reactions involving the carboxylic acid group. These reactions are pivotal in generating novel derivatives with tailored properties. For example, coupling with heterocyclic compounds or other functional groups can lead to hybrid molecules with enhanced biological activity.

The development of computational tools for molecular modeling has further accelerated the discovery process by allowing researchers to predict the behavior of compounds like 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid before conducting experimental validation. These tools can simulate interactions with biological targets and predict pharmacokinetic profiles, thereby streamlining the drug discovery pipeline.

In conclusion, 2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid (CAS No. 57978-49-1) represents a significant compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity patterns make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly important role in addressing global health challenges.

57978-49-1 (2-(3,4-Dichlorophenyl)aminopyridine-3-carboxylic Acid) 関連製品

- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)

- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)

- 2159165-46-3(2-(dimethyl-1,3-thiazol-5-yl)methylcyclobutan-1-ol)

- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)

- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)

- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)

- 2229421-29-6((2-methyloxolan-3-yl)methanesulfonyl fluoride)

- 9002-98-6(Polyethylenimine)

- 90293-81-5(Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))